

5-Aminoindan: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Aminoindan

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Introduction

5-Aminoindan has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its rigid bicyclic structure, combining an aromatic ring with a cyclopentane ring, provides a well-defined three-dimensional framework that can be strategically functionalized to interact with various biological targets. The presence of a primary aromatic amine at the 5-position offers a convenient handle for a wide range of chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties. This document provides detailed application notes and protocols for the use of **5-aminoindan** in the development of therapeutic agents, targeting researchers, scientists, and drug development professionals.

Applications of 5-Aminoindan Derivatives

Derivatives of **5-aminoindan** have demonstrated significant potential in several therapeutic areas, acting as modulators of enzymes and receptors involved in key physiological and pathological processes.

Monoamine Oxidase (MAO) Inhibitors

5-Aminoindan serves as a key structural motif in the design of monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters

such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.

Rasagiline, a potent and selective irreversible MAO-B inhibitor, is a prominent example of a drug candidate derived from an aminoindan scaffold. Although rasagiline itself is a derivative of 1-aminoindan, the principles of its design and synthesis are highly relevant to the exploration of **5-aminoindan** for novel MAO inhibitors.

Quantitative Data for Aminoindan Derivatives as Monoamine Transporter/MAO Inhibitors

Compound	Target	IC50 (nM)	Ki (nM)	Reference
Rasagiline	MAO-B	-	-	[1]
(R)-N-propargyl-1-aminoindan	MAO-B	-	-	[2]
2-AI	NET	-	-	[3]
2-AI	DAT	-	-	[3]
MDAI	SERT	-	-	[3]
MDAI	NET	-	-	[3]
5-MeO-AI	SERT	-	-	[3]
MMAI	SERT	-	-	[3]

Note: Specific IC50 and Ki values for a broad range of **5-aminoindan** derivatives as MAO inhibitors are not readily available in the public domain and often remain proprietary information during drug development.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibition of DHODH is a promising strategy for the development of anticancer and immunosuppressive agents. The **5-aminoindan** scaffold can be incorporated into molecules designed to target the ubiquinone binding site of DHODH. While

specific examples of **5-aminoindan**-based DHODH inhibitors with reported IC₅₀ values are not prevalent in publicly available literature, the structural features of **5-aminoindan** make it a suitable starting point for the design of such inhibitors, analogous to known quinoline-based DHODH inhibitors like brequinar.[4][5]

5-Lipoxygenase (5-LOX) Inhibitors

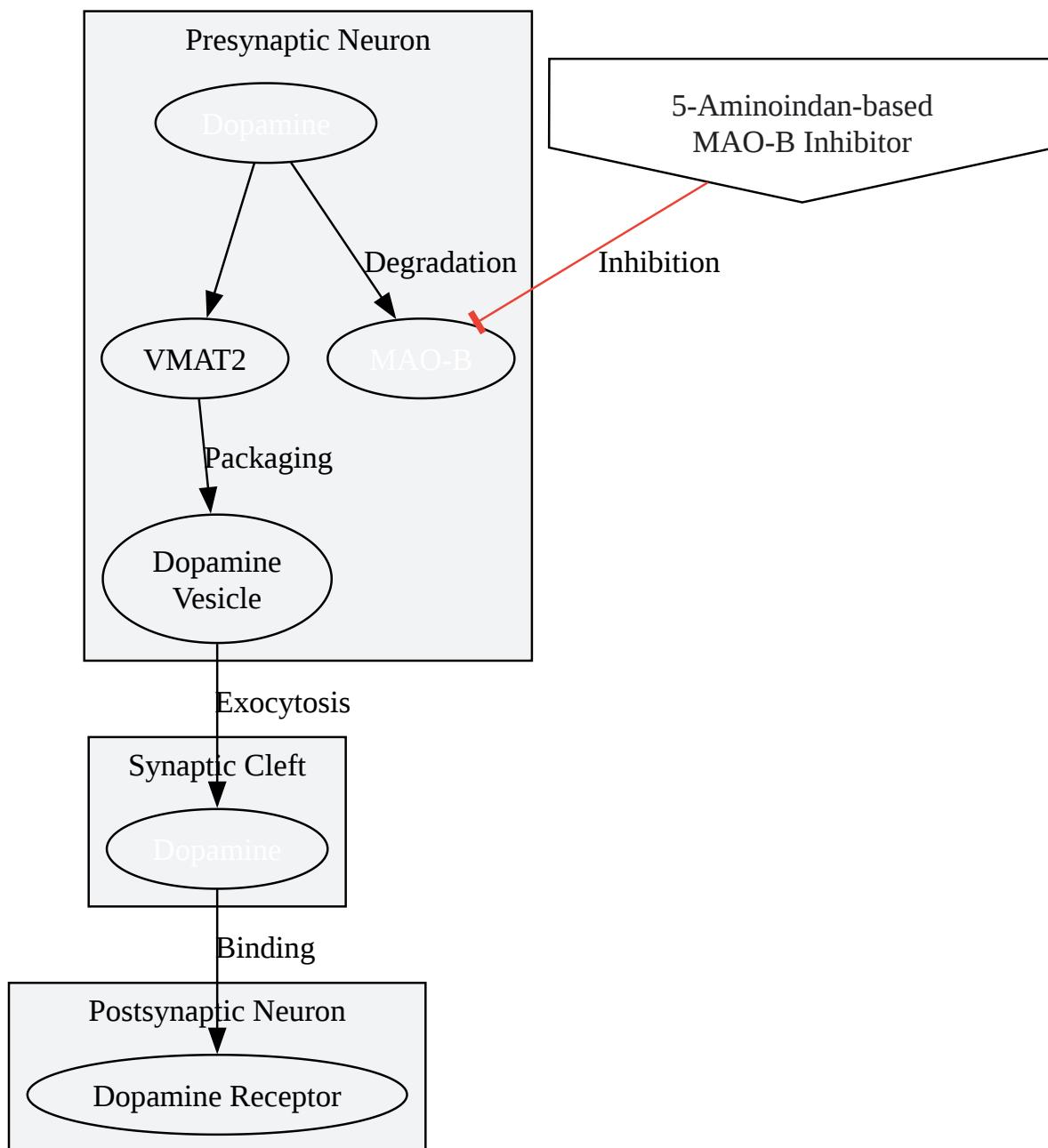
5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in various inflammatory diseases such as asthma and arthritis. The development of 5-LOX inhibitors is a key area of research for anti-inflammatory therapies. The hydrophobic nature of the indan core makes **5-aminoindan** an attractive scaffold for designing molecules that can interact with the active site of 5-LOX.

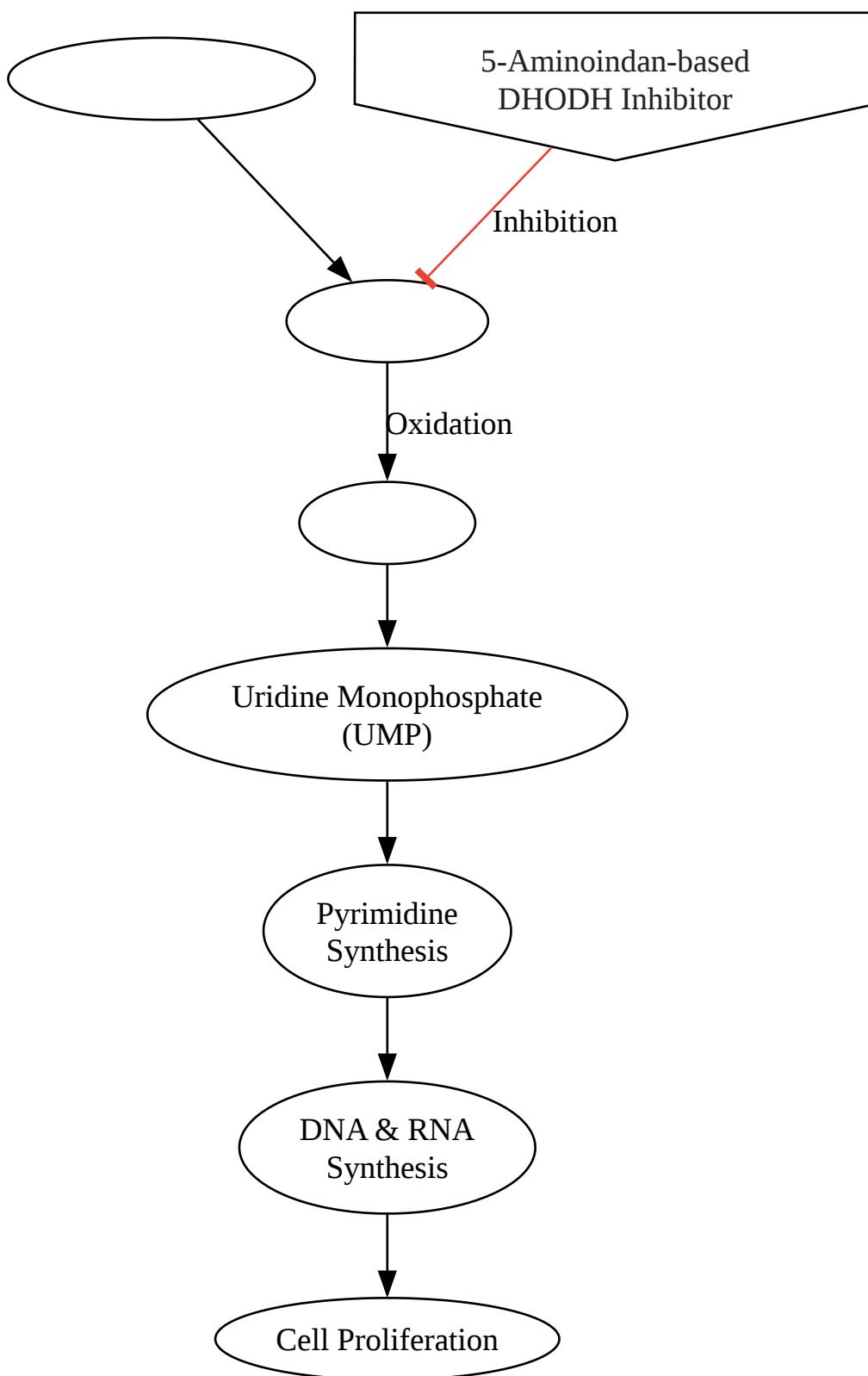
Affinity Ligands

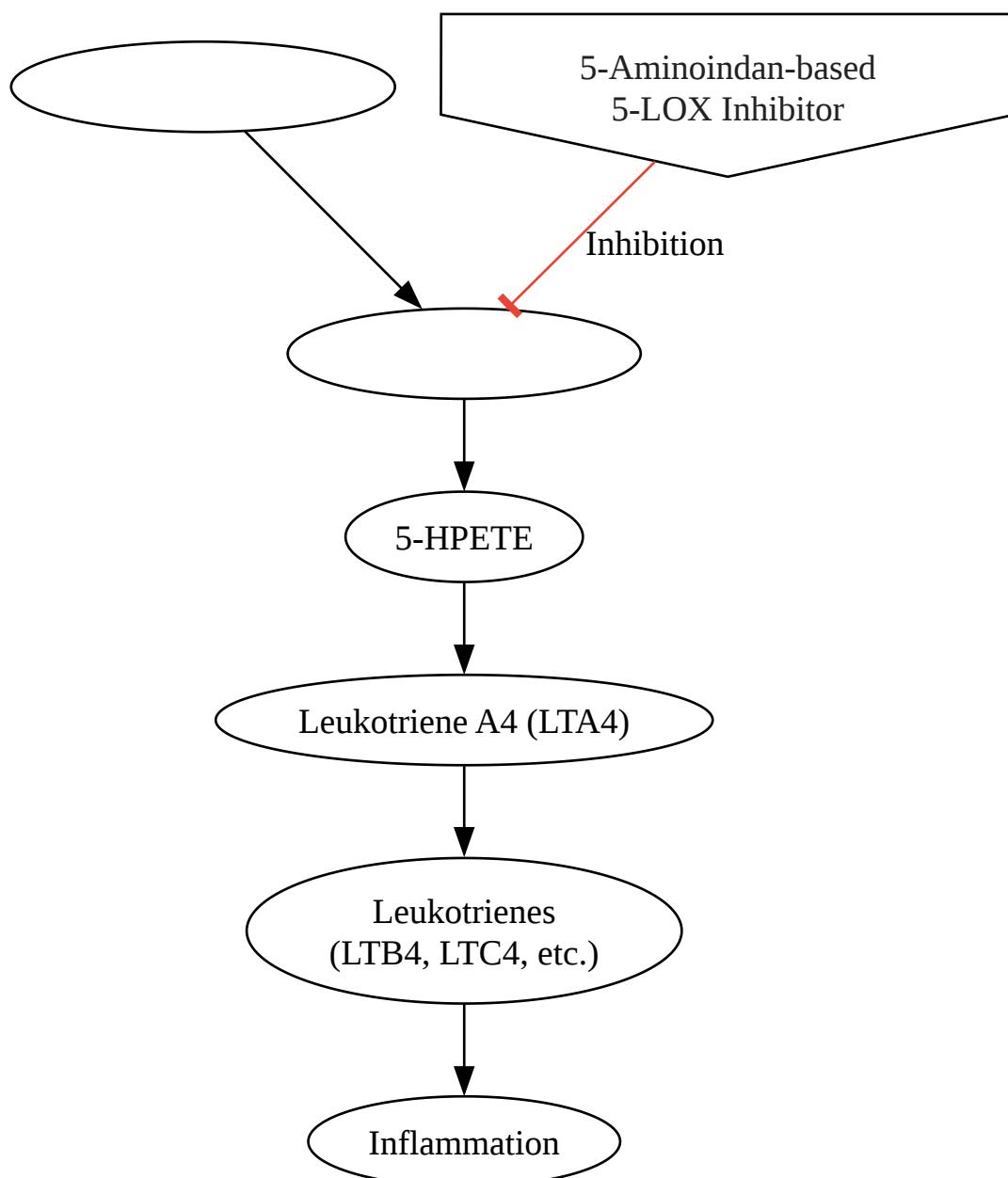
The **5-aminoindan** moiety has been utilized in the synthesis of high-affinity ligands for various biological targets. For instance, it has been incorporated into a triazine scaffold to create a synthetic ligand with selectivity for the mannose moiety of glycoproteins, mimicking the function of natural lectins. This highlights the utility of **5-aminoindan** in the development of tools for proteomics and glycobiology research.

Signaling Pathways and Experimental Workflows

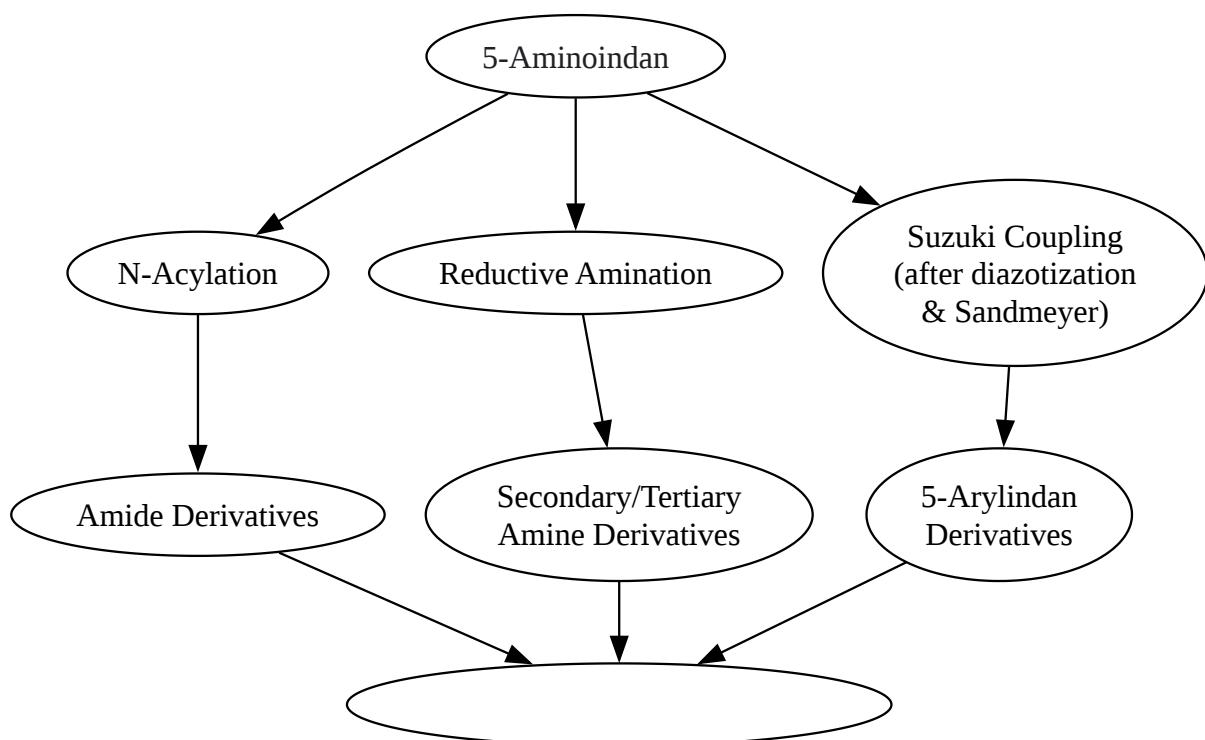
Signaling Pathways

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Experimental Workflows

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Experimental Protocols

The following protocols provide general procedures for the chemical modification of **5-aminoindan**. These can be adapted and optimized for the synthesis of specific target molecules.

Protocol 1: N-Acylation of 5-Aminoindan

This protocol describes the formation of an amide bond by reacting **5-aminoindan** with an acylating agent.^{[6][7][8][9]}

Materials:

- **5-Aminoindan**
- Acyl chloride or carboxylic acid

- Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
- Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
- Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve **5-aminoindan** (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add the base (e.g., TEA, 1.2 eq).
- If starting with an acyl chloride: Dissolve the acyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
- If starting with a carboxylic acid: Add the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) to the reaction mixture.
- Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated

5-aminoindan derivative.

- Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Reductive Amination of Aldehydes/Ketones with 5-Aminoindan

This protocol outlines the synthesis of secondary or tertiary amines from **5-aminoindan** and a carbonyl compound.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- **5-Aminoindan**
- Aldehyde or ketone
- Reducing agent (e.g., Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), Sodium cyanoborohydride (NaBH_3CN))
- Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))
- Acetic acid (catalytic amount)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of **5-aminoindan** (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

- Add the reducing agent (e.g., $\text{NaBH}(\text{OAc})_3$, 1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated **5-aminoindan** derivative.
- Characterize the product by NMR and Mass Spectrometry.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylindans

This protocol describes the palladium-catalyzed cross-coupling of a 5-haloindan (derived from **5-aminoindan** via diazotization and Sandmeyer reaction) with a boronic acid.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- 5-Iodoindan or 5-Bromoindan (prepared from **5-aminoindan**)
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., Potassium carbonate (K_2CO_3), Cesium carbonate (Cs_2CO_3))
- Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
- Saturated aqueous ammonium chloride solution

- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a Schlenk flask, combine 5-haloindan (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add the degassed solvent system to the flask.
- Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylindan derivative.
- Characterize the final product by NMR and Mass Spectrometry.

Conclusion

5-Aminoindan is a valuable and versatile building block in medicinal chemistry, offering a rigid scaffold and a reactive handle for the synthesis of a wide range of bioactive molecules. The protocols and data presented here provide a foundation for researchers to explore the potential of **5-aminoindan** derivatives in the development of novel therapeutics targeting a variety of diseases. Further exploration of the chemical space around the **5-aminoindan** core is warranted to unlock its full potential in drug discovery.

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